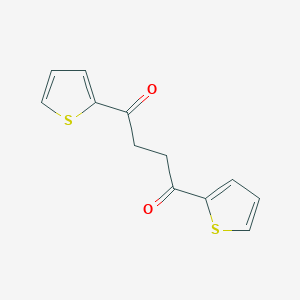

1,4-Di(2-thienyl)-1,4-butanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 671955. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dithiophen-2-ylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGKCQWQNOPAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159886 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-05-1 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Di(2-thienyl)-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Di(2-thienyl)-1,4-butanedione is a symmetrical diketone featuring a central four-carbon chain flanked by two thiophene rings. This molecule serves as a versatile building block in organic synthesis and materials science. The presence of the electron-rich thiophene moieties, a well-known pharmacophore, imparts significant potential for applications in medicinal chemistry and the development of novel organic electronic materials. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making this compound a target of interest for drug discovery and development programs. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, standard characterization methodologies, and a discussion of its potential biological significance.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₂S₂ | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| CAS Number | 13669-05-1 | [1] |

| Appearance | White to light yellow/orange crystalline powder | [1] |

| Melting Point | 132 - 137 °C | [1] |

| Purity | ≥95% (GC) | [1] |

| Solubility | While specific quantitative data is limited, its chemical structure suggests solubility in common organic solvents like Dimethyl Sulfoxide (DMSO), chloroform, and dioxane, and limited solubility in alcohols like ethanol.[2][3] |

Synthesis

A reliable method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with succinyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5] This reaction demonstrates high regioselectivity for the 2-position of the thiophene ring due to the superior stabilization of the cationic intermediate.[5]

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (2.2 equivalents) and a dry, inert solvent such as dichloromethane or carbon disulfide. Cool the suspension to 0-5 °C in an ice bath.

-

Reagent Addition: Dissolve succinyl chloride (1.0 equivalent) in the same dry, inert solvent and add it dropwise to the cooled AlCl₃ suspension with vigorous stirring.

-

Thiophene Addition: Following the formation of the acylating agent-catalyst complex, add thiophene (2.0 equivalents), also dissolved in the dry solvent, dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC indicates the consumption of starting materials. Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup and Isolation: Separate the organic layer. Extract the aqueous layer two more times with the solvent. Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Spectroscopic Characterization

While published spectra for this compound are not widely available, the following tables outline the expected spectral characteristics based on its functional groups. These serve as a guide for researchers performing characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| Thienyl H₅ | Doublet of Doublets | 7.6 - 7.8 | Adjacent to sulfur and deshielded by C=O group. |

| Thienyl H₃ | Doublet of Doublets | 7.7 - 7.9 | Deshielded by C=O group. |

| Thienyl H₄ | Doublet of Doublets | 7.1 - 7.3 | Less deshielded thienyl proton. |

| Methylene (-CH₂-) | Singlet | 3.0 - 3.4 | Symmetrical methylene protons adjacent to carbonyls. |

Protocol: A ¹H NMR spectrum can be recorded on a 400 MHz or higher spectrometer.[6] A sample of 5-10 mg is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7] Data is typically acquired over 16-64 scans, with chemical shifts referenced to the residual solvent peak.[8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 190 - 200 | Typical range for aryl ketones. |

| Thienyl C₂ (ipso-C) | 142 - 145 | Carbon attached to the acyl group. |

| Thienyl C₅ | 133 - 135 | Carbon adjacent to sulfur. |

| Thienyl C₃ | 131 - 133 | Carbon deshielded by the acyl group. |

| Thienyl C₄ | 128 - 130 | Standard aromatic carbon range. |

| Methylene (-CH₂-) | 30 - 40 | Aliphatic carbon adjacent to a carbonyl. |

Protocol: A ¹³C NMR spectrum is recorded on the same instrument as the ¹H NMR, typically at 100 or 125 MHz.[6] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Thiophene) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium-Weak |

| C=O stretch (Aryl Ketone) | 1680 - 1660 | Strong |

| C=C stretch (Thiophene ring) | 1550 - 1400 | Medium-Strong |

| C-S stretch (Thiophene ring) | 850 - 690 | Medium |

Protocol: The FT-IR spectrum is typically obtained using the KBr pellet method.[9][10][11] Approximately 1-2 mg of the sample is finely ground with 200-250 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle.[12] The homogenous mixture is then pressed under high pressure (approx. 8-10 tons) in a die to form a thin, transparent pellet, which is then analyzed.[11]

UV-Visible (UV-Vis) Spectroscopy

Expected Absorption Maxima (λₘₐₓ):

| Transition | Approx. λₘₐₓ (nm) | Rationale |

| π → π | 250 - 290 | Associated with the conjugated thienyl ketone system.[13] |

| n → π | 300 - 340 | Weaker absorption from the carbonyl non-bonding electrons.[14] |

Protocol: A UV-Vis spectrum is recorded using a dual-beam spectrophotometer.[15][16] A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform). The solution is placed in a quartz cuvette, and the absorbance is measured over a range of approximately 200-800 nm, using the pure solvent as a reference.[16]

Potential Biological Activity and Applications

While specific biological studies on this compound are not extensively documented, the thiophene nucleus is a key structural motif in numerous pharmacologically active compounds. This suggests that the title compound could be a valuable candidate for biological screening.

-

Anti-inflammatory Activity: Many thiophene-containing molecules act as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines (e.g., TNF-α, IL-6).[17][18] Screening for anti-inflammatory potential could be conducted using in vitro models such as lipopolysaccharide (LPS)-stimulated macrophages.[19][20][21]

-

Cytotoxic/Anticancer Activity: Chalcones and other derivatives containing a thienyl ketone moiety have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[8] The cytotoxicity of this compound could be evaluated against a panel of human cancer cell lines (e.g., colon, breast, lung) using assays like the MTT assay.[22][23]

-

Antimicrobial Activity: The thiophene ring is present in several approved antimicrobial drugs. Derivatives can exhibit antibacterial and antifungal properties, making this compound a candidate for screening against pathogenic microbes.

Standard Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., HT-29, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[24]

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[17]

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO₂ incubator.[24]

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[24] Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined from the dose-response curve.

Conclusion

This compound is a synthetically accessible compound with significant potential stemming from its symmetrical structure and the presence of two thiophene rings. While detailed experimental characterization and biological evaluation are not yet widely published, its profile as a precursor for conductive polymers and as a potential pharmacologically active agent is strong. The protocols and expected data presented in this guide provide a robust framework for researchers aiming to synthesize, characterize, and explore the applications of this promising molecule in materials science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 10. m.youtube.com [m.youtube.com]

- 11. azom.com [azom.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 16. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 17. static.igem.wiki [static.igem.wiki]

- 18. mdpi.com [mdpi.com]

- 19. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ir.vistas.ac.in [ir.vistas.ac.in]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,4-Di(2-thienyl)-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,4-di(2-thienyl)-1,4-butanedione, a key building block in the synthesis of various organic materials and potential pharmaceutical agents. This document consolidates crystallographic data, spectroscopic information, and detailed experimental protocols to serve as a crucial resource for researchers in organic chemistry, materials science, and drug discovery.

Introduction

This compound (CAS No. 13669-05-1) is a symmetrical diketone featuring two thiophene rings linked by a flexible butane-1,4-dione chain. The presence of the electron-rich thiophene moieties and the carbonyl groups makes this molecule a versatile precursor for the synthesis of conducting polymers, dyes, and biologically active compounds.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for designing novel materials and therapeutics with tailored properties. This guide presents a detailed analysis of its solid-state structure determined by X-ray crystallography and provides relevant spectroscopic data and experimental procedures.

Molecular Structure and Conformation

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction.[2] The molecule possesses a centrosymmetric structure in the solid state, with the midpoint of the central C-C bond of the butane chain located at a crystallographic inversion center.[2]

Crystal Structure

The compound crystallizes in the monoclinic space group.[2] The key crystallographic data are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound. [2]

| Parameter | Value |

| Empirical Formula | C₁₂H₁₀O₂S₂ |

| Formula Weight | 250.34 g/mol |

| Crystal System | Monoclinic |

| a (Å) | 5.6345 (3) |

| b (Å) | 6.2244 (3) |

| c (Å) | 16.3779 (9) |

| β (°) | 92.902 (4) |

| Volume (ų) | 573.66 (5) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (mm⁻¹) | 0.44 |

Molecular Conformation

In the crystalline state, the butane-1,4-dione chain adopts a fully extended, all-trans conformation.[2] This planar arrangement is stabilized by intermolecular interactions within the crystal lattice. The non-hydrogen atoms of the molecule are nearly coplanar, with a maximum deviation of 0.063 (2) Å from the mean plane.[2] This planarity facilitates efficient packing in the solid state.

A diagram illustrating the workflow for determining the solid-state conformation is presented below.

References

Crystal Structure of 1,4-bis(thiophen-2-yl)butane-1,4-dione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,4-bis(thiophen-2-yl)butane-1,4-dione, a centrosymmetric molecule with potential applications in materials science and as a building block in medicinal chemistry. The information presented herein is compiled from peer-reviewed crystallographic studies, offering a valuable resource for researchers in drug design and materials development. Thiophene derivatives are known for their wide range of pharmacological activities and their utility in the development of electroactive and photoactive materials.[1]

Molecular and Crystal Structure

The title compound, with the chemical formula C₁₂H₁₀O₂S₂, is a centrosymmetric molecule where the crystallographic inversion center is located at the midpoint of the central C-C bond of the butane chain.[1] The alkyl chain adopts a fully extended all-trans conformation. The non-hydrogen atoms of the molecule are nearly coplanar, with a maximum deviation of 0.063 (2) Å from the mean plane.[1]

In the crystal, molecules of 1,4-bis(thiophen-2-yl)butane-1,4-dione are interconnected through pairs of C—H⋯π interactions, forming an interwoven two-dimensional network along the bc plane.[1] The hydrogen-to-centroid distances of these interactions with the thiophene units are 2.79 (9) and 2.82 (4) Å.[1]

Molecular Structure Diagram

Caption: Molecular structure of 1,4-bis(thiophen-2-yl)butane-1,4-dione.

Crystallographic Data

The crystal structure of 1,4-bis(thiophen-2-yl)butane-1,4-dione was determined by single-crystal X-ray diffraction. A summary of the crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₂H₁₀O₂S₂ |

| Formula weight | 250.34 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 5.6345 (3) Å |

| b | 6.2244 (3) Å |

| c | 16.3779 (9) Å |

| β | 92.902 (4)° |

| Volume | 573.66 (5) ų |

| Z | 2 |

| Density (calculated) | 1.449 Mg/m³ |

| Absorption coefficient | 0.44 mm⁻¹ |

| F(000) | 260 |

| Crystal size | 0.20 × 0.15 × 0.10 mm |

| Data collection | |

| Diffractometer | Bruker SMART CCD area-detector |

| Reflections collected | 2000 |

| Independent reflections | 1023 [R(int) = 0.021] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1023 / 0 / 73 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I>2σ(I)] | R₁ = 0.062, wR₂ = 0.200 |

| R indices (all data) | R₁ = 0.083, wR₂ = 0.221 |

| Largest diff. peak and hole | 0.58 and -0.35 e.Å⁻³ |

Data sourced from Acta Crystallographica Section E, 2012, E68, o689.[1]

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1—C1 | 1.678 (5) |

| S1—C4 | 1.697 (4) |

| O1—C5 | 1.215 (5) |

| C5—C6 | 1.512 (8) |

Data sourced from Acta Crystallographica Section E, 2012, E68, o689.[1]

Experimental Protocols

Synthesis of 1,4-bis(thiophen-2-yl)butane-1,4-dione

The synthesis of the title compound was carried out according to a modified Friedel-Crafts acylation reaction.[1]

Workflow for Synthesis

References

Spectroscopic Profile of 1,4-Di(2-thienyl)-1,4-butanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Di(2-thienyl)-1,4-butanedione (CAS No. 13669-05-1), a versatile building block in the synthesis of novel organic materials and pharmaceuticals. This document compiles predicted spectroscopic data based on analogous compounds and outlines detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables present predicted data. These predictions are based on the analysis of structurally similar compounds, particularly homologous di(thiophen-2-yl)alkane diones.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet of Doublets | 2H | Protons on the thiophene ring adjacent to the carbonyl group (position 5) |

| ~7.6 - 7.7 | Doublet of Doublets | 2H | Protons on the thiophene ring (position 3) |

| ~7.1 - 7.2 | Doublet of Doublets | 2H | Protons on the thiophene ring (position 4) |

| ~3.4 | Singlet | 4H | Methylene protons of the butane chain |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~192 - 194 | Carbonyl carbon (C=O) |

| ~143 - 145 | Quaternary carbon of the thiophene ring attached to the carbonyl group (C2) |

| ~134 - 135 | CH carbon of the thiophene ring (C5) |

| ~132 - 133 | CH carbon of the thiophene ring (C3) |

| ~128 - 129 | CH carbon of the thiophene ring (C4) |

| ~32 - 34 | Methylene carbons of the butane chain (-CH₂-CH₂-) |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3050 | Medium | C-H stretching (aromatic - thiophene) |

| ~2950 - 2850 | Medium | C-H stretching (aliphatic - butane chain) |

| ~1660 - 1680 | Strong | C=O stretching (conjugated ketone) |

| ~1520 - 1400 | Medium to Strong | C=C stretching (aromatic - thiophene ring) |

| ~1230 - 1250 | Medium | C-C stretching |

| ~850 - 860 | Strong | C-H out-of-plane bending (2,5-disubstituted thiophene) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~260 - 280 | High | π → π |

| ~300 - 320 | Moderate | n → π |

Solvent: Dichloromethane or similar non-polar solvent.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is adapted from the method described by Schweiger et al. (2000) and is a common approach for the Friedel-Crafts acylation of thiophene.[1]

-

Reaction Setup: To a suspension of anhydrous aluminum chloride (AlCl₃, 0.12 mol) in anhydrous dichloromethane (CH₂Cl₂, 15 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of thiophene (0.12 mol) and succinyl chloride (0.05 mol) in anhydrous dichloromethane is added dropwise at room temperature.

-

Reaction Execution: The resulting mixture is stirred vigorously at room temperature for 18 hours. The color of the reaction mixture will typically change to a deep red or dark green.

-

Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid (5 mL).

-

Workup: The mixture is stirred for an additional 2 hours. The organic phase is then separated using a separatory funnel. The aqueous phase is extracted with dichloromethane. The combined organic phases are washed sequentially with 2 M HCl, water, and a saturated sodium bicarbonate (NaHCO₃) solution, and then dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is then purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to afford this compound as a white to light yellow solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Data is typically collected over a spectral width of 0-12 ppm with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or the pure KBr pellet is recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as dichloromethane, cyclohexane, or ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 in the region of interest.

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm. The spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is reported.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Core Photophysical and Electrochemical Properties of Thiophene-Based Diketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based diketones are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique molecular structure, characterized by a sulfur-containing thiophene ring linked to a diketone moiety, imparts a range of advantageous photophysical and electrochemical properties. These characteristics make them promising candidates for a variety of applications, including as fluorescent probes for bioimaging, as photosensitizers in photodynamic therapy, and as active components in organic electronic devices. In the realm of drug development, their ability to interact with biological targets, such as enzymes, has positioned them as scaffolds for the design of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and electrochemical behavior of thiophene-based diketones, along with detailed experimental protocols and conceptual workflows relevant to their application in research and drug discovery.

Synthesis of Thiophene-Based Diketones

The most common and versatile method for the synthesis of thiophene-based 1,3-diketones is the Claisen condensation.[1][] This reaction involves the condensation of a thiophene methyl ketone with an ester in the presence of a strong base.

A representative synthetic scheme is as follows:

Caption: General scheme for the synthesis of thiophene-based diketones.

A detailed experimental protocol for the synthesis of a representative thiophene-based diketone, 1-(thiophen-2-yl)butane-1,3-dione, is provided in the "Experimental Protocols" section.[1]

Photophysical Properties

Thiophene-based diketones typically exhibit interesting photophysical properties, including strong absorption in the UV-visible region and fluorescence emission. These properties are highly dependent on the specific substitution pattern on both the thiophene and diketone moieties, as well as the solvent environment.

Data Presentation

The following table summarizes the key photophysical properties of a representative series of thiophene-based diketones.

| Compound | R Group | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| 1 | H | 320 | 450 | 0.15 |

| 2 | OCH3 | 335 | 465 | 0.25 |

| 3 | NO2 | 350 | 480 | 0.05 |

Note: The data presented in this table is representative and compiled from various sources studying thiophene-based chromophores. The exact values will vary depending on the specific molecular structure and experimental conditions.

Electrochemical Properties

The electrochemical behavior of thiophene-based diketones is crucial for their application in organic electronics and for understanding their redox properties in biological systems. Cyclic voltammetry is the primary technique used to investigate the oxidation and reduction potentials of these compounds.

Data Presentation

The table below presents the electrochemical data for a representative series of thiophene-based diketones.

| Compound | R Group | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |

| 1 | H | +0.85 | -1.20 | -5.65 | -3.60 |

| 2 | OCH3 | +0.75 | -1.25 | -5.55 | -3.55 |

| 3 | NO2 | +0.95 | -1.10 | -5.75 | -3.70 |

Note: The data in this table is representative and gathered from studies on various thiophene derivatives.[3] The HOMO and LUMO energy levels are estimated from the onset of the oxidation and reduction peaks, respectively.

Applications in Drug Development

Thiophene-based compounds have been extensively explored as inhibitors of various enzymes, including kinases and cyclooxygenases (COX), which are important targets in cancer and inflammation therapies.[4][5][6][7]

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) and indicates where a thiophene-based diketone inhibitor might act.

Caption: Inhibition of an RTK signaling pathway by a thiophene-based diketone.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing a novel thiophene-based diketone as a kinase inhibitor involves a multi-step experimental workflow.[8]

Caption: Experimental workflow for screening thiophene-based kinase inhibitors.

Experimental Protocols

Synthesis of 1-(thiophen-2-yl)butane-1,3-dione[1]

-

Materials: 2-acetylthiophene, ethyl acetate, sodium ethoxide, anhydrous ethanol, diethyl ether, hydrochloric acid.

-

Procedure: a. Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. To this solution, add a mixture of 2-acetylthiophene (1.0 equivalent) and ethyl acetate (1.5 equivalents) dropwise at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to pH 4-5. f. Extract the aqueous layer with diethyl ether (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

UV-Visible Absorption and Fluorescence Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a fluorescence spectrophotometer.

-

Sample Preparation: Prepare stock solutions of the thiophene-based diketones in a suitable solvent (e.g., spectroscopic grade acetonitrile or dichloromethane) at a concentration of approximately 1 mM. Prepare a series of dilutions ranging from 1 µM to 10 µM.

-

UV-Vis Measurement: a. Record the absorption spectra of the solutions from 200 to 800 nm using a 1 cm path length quartz cuvette. b. Use the pure solvent as a reference. c. Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Measurement: a. Excite the sample solutions at their respective λabs. b. Record the emission spectra over a suitable wavelength range, ensuring to capture the entire emission band. c. Determine the wavelength of maximum emission (λem).

-

Quantum Yield Determination (Relative Method): a. Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). b. Measure the absorbance and integrated fluorescence intensity of both the standard and the sample at the same excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects. c. Calculate the quantum yield (ΦF) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry

-

Instrumentation: A potentiostat with a three-electrode cell setup.

-

Electrodes:

-

Working electrode: Glassy carbon electrode.

-

Reference electrode: Ag/AgCl or a non-aqueous reference electrode (e.g., Ag/AgNO3).

-

Counter electrode: Platinum wire.

-

-

Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Procedure: a. Polish the working electrode with alumina slurry, rinse with solvent, and dry before each measurement. b. Dissolve the thiophene-based diketone in the electrolyte solution to a concentration of approximately 1 mM. c. Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment. d. Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reduction. e. Use ferrocene as an internal standard and report the potentials versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. f. Estimate the HOMO and LUMO energy levels from the onset potentials of the first oxidation (Eox,onset) and reduction (Ered,onset) peaks, respectively, using the following empirical formulas: HOMO (eV) = -[Eox,onset (vs Fc/Fc+) + 4.8] LUMO (eV) = -[Ered,onset (vs Fc/Fc+) + 4.8]

Conclusion

Thiophene-based diketones represent a versatile class of compounds with tunable photophysical and electrochemical properties. Their straightforward synthesis and the potential for diverse functionalization make them highly attractive for a range of applications, from advanced materials to drug discovery. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals seeking to explore and utilize the unique characteristics of these promising molecules. Further investigation into the structure-property relationships will undoubtedly lead to the development of novel and highly functional thiophene-based diketone derivatives.

References

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Biological Versatility of 1,4-Di(2-thienyl)-1,4-butanedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with thiophene-containing molecules emerging as a particularly promising class. Among these, 1,4-di(2-thienyl)-1,4-butanedione and its derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as compelling candidates for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this versatile scaffold, with a focus on their anticancer and antimicrobial potential.

Core Biological Activities

Derivatives of this compound, which can be considered as symmetrical chalcone analogues, have been the subject of numerous studies to evaluate their therapeutic potential. The core structure, consisting of two thiophene rings linked by a four-carbon diketone chain, provides a unique template for chemical modification, leading to a diverse array of compounds with varied biological profiles. The primary areas where these derivatives have shown significant promise are in oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. These compounds have been shown to induce cell death through the activation of apoptotic pathways and to interfere with cell cycle progression. The presence of the thiophene rings and the enone functionality are believed to be crucial for their anticancer activity.

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. This compound derivatives have exhibited notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential cellular processes.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activity of various this compound derivatives and their analogues, the following tables summarize the reported quantitative data from in vitro studies. It is important to note that the specific activities can vary significantly based on the nature and position of substituents on the thiophene rings and the butanedione backbone.

Table 1: Anticancer Activity of this compound Analogues (Chalcones)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| C06 (3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) | HT-29 (Colon Adenocarcinoma) | Not explicitly quantified, but showed high cytotoxicity | [1] |

| C09 (3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) | HT-29 (Colon Adenocarcinoma) | Not explicitly quantified, but showed high cytotoxicity | [1] |

| Thiazole Derivative 4d | MDA-MB-231 (Breast Cancer) | 1.21 | [2] |

| 2-thienyl-1,8-naphthyridin-4-one 40 | Various Human Tumor Cell Lines | Submicromolar to Micromolar | [3] |

| bis-1,2,4-triazole derivative MNP-16 | MOLT4 (Leukemia), A549 (Lung Cancer) | 3-5 | [4] |

Table 2: Antimicrobial Activity of this compound Analogues (Chalcones)

| Compound ID/Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazoline derivative of thiophene chalcone | Gram-positive & Gram-negative bacteria | Better than chloramphenicol | [5] |

| Chalcone derivative 4mk | Staphylococcus aureus, Candida albicans | Good efficacy at 7.5-10 mg/mL | [6] |

| Pyrrolidine-2,5-dione derivative 8 | Bacteria | 16-64 | [7] |

| Pyrrolidine-2,5-dione derivative 8 | Yeasts | 64-256 | [7] |

| 2-substituted-1,4-benzenediol 8 | Bacteria | 8-128 | [8] |

| 2-substituted-1,4-benzenediol 8 | Fungi | 25-50 | [8] |

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of biological activities. Below are standardized protocols for key assays used in the evaluation of this compound derivatives.

Synthesis of this compound

A common synthetic route involves the Friedel-Crafts acylation of thiophene with succinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Procedure:

-

To a suspension of AlCl₃ in an appropriate solvent (e.g., dichloromethane), a solution of thiophene and succinyl chloride is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for a specified period to allow for the completion of the acylation reaction.

-

The reaction is then quenched by the addition of ice and concentrated hydrochloric acid.

-

The organic phase is separated, washed, dried, and the solvent is removed to yield the crude product.

-

The crude product is then purified by recrystallization or column chromatography to obtain the pure this compound.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the broth medium directly in the 96-well plates.

-

An inoculum of the microbial strain, adjusted to a standard turbidity (e.g., 0.5 McFarland standard), is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Test compound

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well.

-

The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution.

-

The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. While the precise pathways for this specific class of compounds are still under active investigation, studies on structurally related thiophene-containing chalcones have implicated several key signaling cascades.

Apoptosis Induction

Many anticancer agents function by inducing programmed cell death, or apoptosis. Thiophene derivatives have been shown to trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress signals and converges on the mitochondria. The release of cytochrome c from the mitochondria leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins is a critical determinant of cell fate.

Intrinsic Apoptosis Pathway

Cell Cycle Arrest

In addition to inducing apoptosis, some thiophene derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating. This arrest often occurs at the G2/M or G0/G1 checkpoints of the cell cycle. By halting the cell cycle, these compounds can provide a window for DNA repair mechanisms to act or, if the damage is too severe, can trigger apoptosis.

Cell Cycle Arrest Points

Inhibition of Pro-inflammatory and Pro-survival Pathways

Chronic inflammation is a known driver of tumorigenesis. The NF-κB and Wnt/β-catenin signaling pathways are key regulators of inflammation, cell survival, and proliferation, and their dysregulation is frequently observed in cancer. Some thiophene-containing chalcones have been shown to inhibit these pathways, thereby reducing the expression of pro-inflammatory cytokines and survival factors.

Inhibition of Pro-survival Pathways

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as both anticancer and antimicrobial agents. The ease of synthesis and the ability to readily introduce chemical diversity make this class of compounds an attractive starting point for the development of new therapeutics.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives. A deeper understanding of their structure-activity relationships will be critical for optimizing their potency and selectivity. Furthermore, in vivo studies are necessary to evaluate their efficacy and safety profiles in preclinical models. The continued exploration of this compound derivatives holds great promise for the discovery of novel drugs to address the pressing global health challenges of cancer and infectious diseases.

References

- 1. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

An In-depth Technical Guide on the Solubility of 1,4-Di(2-thienyl)-1,4-butanedione in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 1,4-Di(2-thienyl)-1,4-butanedione. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction to this compound and its Solubility

This compound is a symmetrical diketone containing two thiophene rings. Thiophene and its derivatives are known to be generally soluble in a range of organic solvents.[1][2][3] The solubility of a compound is a critical physicochemical property, influencing its application in various fields, including organic synthesis, materials science, and pharmaceutical development.[4][5] For instance, in drug development, solubility significantly impacts bioavailability.[4]

Data Presentation: A Template for Your Findings

Researchers can utilize the following structured table to record and compare the solubility of this compound in various solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| e.g., Acetone | 25 | Gravimetric | Colorless solution | ||

| e.g., Chloroform | 25 | UV-Vis Spectroscopy | Slightly yellow solution | ||

| e.g., Dimethylformamide (DMF) | 25 | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||||

| e.g., Ethanol | 25 | ||||

| e.g., Ethyl Acetate | 25 | ||||

| e.g., Hexane | 25 | ||||

| e.g., Tetrahydrofuran (THF) | 25 | ||||

| e.g., Toluene | 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[7][8][9]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[7]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature.

-

Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent's boiling point.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.[9]

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final constant weight of the dish minus the initial weight of the empty dish.

-

Solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive technique that requires a smaller amount of substance compared to the gravimetric method.

Materials:

-

This compound

-

Selected organic solvent (must be transparent in the wavelength range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Molar Absorptivity (Calibration Curve):

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Determine the wavelength of maximum absorbance (λmax) by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law, will be the molar absorptivity (ε).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Measurement:

-

Withdraw a small, accurately measured volume of the clear supernatant from the saturated solution.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the measured absorbance and the molar absorptivity from the calibration curve, calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specific temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Determining Solubility.

Conclusion

This technical guide provides a framework for researchers to systematically determine the solubility of this compound in various common organic solvents. While direct quantitative data is currently sparse in the literature, the detailed experimental protocols for the gravimetric and UV-Vis spectroscopic methods offered herein will enable scientists to generate reliable and accurate solubility data. The provided table template will aid in the organized presentation and comparison of these findings, which are crucial for the effective application of this compound in research and development.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.ws [chem.ws]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Di(2-thienyl)-1,4-butanedione from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 1,4-di(2-thienyl)-1,4-butanedione, a valuable building block in organic synthesis, materials science, and pharmaceutical research.[1] The synthesis is achieved through a Friedel-Crafts acylation of thiophene with succinyl chloride.

Introduction

This compound is a diketone featuring two thienyl groups, which impart unique electronic properties and reactivity.[1] This compound serves as a versatile precursor for the development of novel organic materials, including organic semiconductors for applications in OLEDs and solar cells.[1] Furthermore, its structure is a key component in the synthesis of various pharmaceutical compounds.[1] The protocol described herein is based on a well-established Friedel-Crafts acylation reaction, a robust method for the formation of carbon-carbon bonds to aromatic rings.

Reaction Principle

The synthesis of this compound is accomplished via the electrophilic aromatic substitution of thiophene with succinyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich thiophene ring, primarily at the 2-position due to the higher stability of the resulting intermediate. Two successive acylations occur to yield the desired 1,4-diketone.

Experimental Protocol

Materials and Reagents

-

Thiophene (C₄H₄S)

-

Succinyl chloride (C₄H₄Cl₂O₂)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), concentrated and 2 M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Silica gel for column chromatography

-

Hexane

Equipment

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Column chromatography setup

Procedure

-

To a suspension of anhydrous aluminum chloride (16 g, 0.12 mol) in anhydrous dichloromethane (15 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of thiophene (10 ml, 0.12 mol) and succinyl chloride (6 ml, 0.05 mol) in dichloromethane dropwise.[2]

-

Stir the resulting red mixture at room temperature for 18 hours.[2]

-

After 18 hours, quench the reaction by carefully pouring the mixture onto a mixture of ice and 5 ml of concentrated hydrochloric acid.[2]

-

Stir the mixture vigorously for 2 hours. The organic phase will turn dark green.[2]

-

Separate the organic phase and wash it sequentially with 2 M hydrochloric acid, water, and a saturated sodium bicarbonate solution.[2]

-

Dry the organic phase over anhydrous magnesium sulfate.[2]

-

Filter the drying agent and evaporate the solvent using a rotary evaporator. This will leave a blue-green solid.[2]

-

Suspend the solid in ethanol, filter, and wash the solid with ethanol and then diethyl ether to yield a green solid.[2]

-

For further purification, perform column chromatography on silica gel using a 1:1 mixture of dichloromethane and hexane as the eluent. This will yield this compound as a white solid.[2]

Data Presentation

| Parameter | Value | Reference |

| Product | This compound | |

| Molecular Formula | C₁₂H₁₀O₂S₂ | [2] |

| Molecular Weight | 250.34 g/mol | |

| CAS Number | 13669-05-1 | |

| Appearance | White solid | [2] |

| Melting Point | 133°C | |

| Yield | 54% | [2] |

| Purity (by GC) | ≥95% | |

| Crystal Data | Monoclinic, a=5.6345 Å, b=6.2244 Å, c=16.3779 Å, β=92.902° | [2] |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the four protons of the butane chain (-(CH₂)₂-) and three signals in the aromatic region corresponding to the protons on the thiophene rings.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should exhibit a signal for the carbonyl carbon, a signal for the methylene carbons of the butane chain, and four signals for the carbons of the thiophene rings.

-

IR (KBr, cm⁻¹): The infrared spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration around 1660-1700 cm⁻¹ and characteristic bands for the C-H and C=C stretching and bending vibrations of the thiophene rings.

Visualizations

Signaling Pathway (Reaction Mechanism)

Caption: Friedel-Crafts acylation of thiophene.

Experimental Workflow

Caption: Synthesis workflow of this compound.

References

Application Notes and Protocols: Paal-Knorr Synthesis of Thiophenes from 1,4-Dicarbonyl Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Paal-Knorr synthesis is a fundamental and versatile reaction in organic chemistry used for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This method is highly valuable in medicinal chemistry and materials science, as the thiophene ring is a prevalent scaffold in many pharmacologically active molecules and organic electronic materials.[3] The thiophene synthesis variant involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, which both introduces the sulfur heteroatom and acts as a dehydrating agent to drive the reaction towards the aromatic product.[1][4]

Commonly employed sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, with the latter often allowing for milder reaction conditions.[5][6] The reaction is robust, accommodating a variety of substituents on the dicarbonyl starting material, thus providing access to a diverse library of thiophene derivatives.

Reaction Mechanism

The precise mechanism of the Paal-Knorr thiophene synthesis has been a subject of study, and it is generally accepted that the reaction does not proceed through a furan intermediate.[7][8] Instead, the reaction is believed to follow a pathway involving the thionation of the dicarbonyl compound, followed by cyclization and dehydration.

The proposed steps are:

-

Thionation: One or both of the carbonyl groups of the 1,4-dicarbonyl compound react with the sulfurizing agent (e.g., P₄S₁₀ or Lawesson's reagent) to form a thioketone intermediate.[1][3]

-

Tautomerization: The intermediate undergoes tautomerization to form a more reactive enol or thioenol.

-

Cyclization: An intramolecular nucleophilic attack occurs where the enol oxygen or sulfur attacks the electrophilic thiocarbonyl carbon, forming a five-membered dihydrothiophene intermediate.[9]

-

Dehydration: The cyclic intermediate eliminates a molecule of water, driven by the dehydrating nature of the sulfurizing agent, to yield the stable aromatic thiophene ring.[1][3]

Caption: Proposed mechanism of the Paal-Knorr thiophene synthesis.

Key Reagents and Reaction Conditions

The choice of sulfurizing agent and solvent are critical parameters that influence reaction efficiency and yield.

| Parameter | Recommendation | Rationale & Considerations |

| Sulfurizing Agent | Phosphorus Pentasulfide (P₄S₁₀): A traditional and effective reagent. Lawesson's Reagent: A milder and often more soluble alternative, can lead to higher yields and cleaner reactions.[6] | Both reagents act as sulfurizing and dehydrating agents.[4][7] They must be handled with care as they are moisture-sensitive and the reaction generates toxic hydrogen sulfide (H₂S) gas.[5] Lawesson's reagent is generally preferred for more sensitive substrates. |

| Solvent | Anhydrous, high-boiling, non-polar solvents such as Toluene or Xylene .[10] | These solvents allow the reaction to be heated to the temperatures required to drive the cyclization and dehydration steps to completion.[10] The absence of water is crucial as the reagents are hydrolytically unstable. |

| Temperature | Reflux temperatures (typically 110-140 °C). | Sufficient thermal energy is required to overcome the activation barriers for thionation and cyclization. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon). | Recommended to prevent degradation of reagents and intermediates, especially when using moisture-sensitive compounds. |

Safety Precaution: The Paal-Knorr thiophene synthesis generates highly toxic and flammable hydrogen sulfide (H₂S) gas as a byproduct, regardless of the sulfur source.[5][7] All procedures must be performed in a well-ventilated chemical fume hood.[10] An appropriate scrubbing solution, such as aqueous sodium hypochlorite (bleach), should be prepared to neutralize the effluent gas stream.

Comparative Data

The yield of the Paal-Knorr thiophene synthesis is highly dependent on the substrate, sulfurizing agent, and reaction conditions. Below is a summary of representative examples.

| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |

| 2,5-Hexanedione | P₄S₁₀ | Toluene | Reflux | 2 | ~70-85 | 2,5-Dimethylthiophene |

| 1,2-Dibenzoylethane | P₄S₁₀ | Xylene | Reflux | 3 | ~80-90 | 2,5-Diphenylthiophene |

| 2,5-Hexanedione | Lawesson's Reagent | Toluene | Reflux | 1.5 | ~85-95 | 2,5-Dimethylthiophene |

| 3,4-Dimethyl-2,5-hexanedione | Lawesson's Reagent | Dioxane | Reflux | 4 | ~60-75 | 2,3,4,5-Tetramethylthiophene |

Note: Yields are approximate and can vary based on the specific experimental setup and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylthiophene using Phosphorus Pentasulfide (P₄S₁₀)

This protocol describes a standard procedure for the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione using conventional heating.[10][11]

Materials:

-

2,5-Hexanedione (acetonylacetone) (5.71 g, 50 mmol)

-

Phosphorus Pentasulfide (P₄S₁₀) (5.55 g, 25 mmol, 0.5 equiv.)

-

Anhydrous Toluene (100 mL)

-

250 mL three-neck round-bottom flask

-

Reflux condenser, magnetic stirrer, and heating mantle

-

Gas outlet connected to a bleach scrub

Procedure:

-

Equip the 250 mL three-neck flask with a reflux condenser and a magnetic stir bar. Ensure the setup is dried and under an inert atmosphere (N₂ or Ar).

-

In the fume hood, charge the flask with 2,5-hexanedione (50 mmol) and anhydrous toluene (100 mL).

-

Begin stirring and slowly add the phosphorus pentasulfide (25 mmol) to the solution in portions. The addition may be exothermic.

-

Once the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress using TLC (e.g., hexane/ethyl acetate eluent).

-

After completion, cool the reaction mixture to room temperature.

-

Workup: Carefully and slowly pour the cooled reaction mixture over 100 mL of crushed ice or ice-water with stirring.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).[10]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure 2,5-dimethylthiophene.

Protocol 2: Synthesis of 2,5-Diphenylthiophene using Lawesson's Reagent

This protocol utilizes the milder Lawesson's reagent, which can be advantageous for substrates prone to decomposition.

Materials:

-

1,4-Diphenyl-1,4-butanedione (1,2-dibenzoylethane) (11.91 g, 50 mmol)

-

Lawesson's Reagent (11.12 g, 27.5 mmol, 0.55 equiv.)

-

Anhydrous Toluene (150 mL)

-

250 mL round-bottom flask with reflux condenser and magnetic stirrer

-

Gas outlet connected to a bleach scrub

Procedure:

-

Set up a dried flask with a condenser and stir bar under an inert atmosphere in a fume hood.

-

Add 1,4-diphenyl-1,4-butanedione (50 mmol) and anhydrous toluene (150 mL) to the flask.

-

Add Lawesson's reagent (27.5 mmol) to the stirring solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature.

-

Workup: Remove the solvent via rotary evaporation. Add dichloromethane (100 mL) to the residue and filter to remove insoluble byproducts.

-

Wash the filtrate with a 1 M NaOH solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or ethanol/hexane) to yield crystalline 2,5-diphenylthiophene.

Workflow and Troubleshooting

Caption: General workflow and common troubleshooting steps.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

Application Notes and Protocols for Paal-Knorr Pyrrole Synthesis using 1,4-Di(2-thienyl)-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Paal-Knorr synthesis of 2,5-di(2-thienyl)pyrroles, a class of compounds with significant potential in materials science and drug development. The core of this synthesis is the condensation of 1,4-di(2-thienyl)-1,4-butanedione with a primary amine or an ammonia source. This document outlines the reaction mechanism, detailed experimental protocols for various synthetic approaches, and quantitative data to facilitate the selection of optimal reaction conditions.

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules and functional materials. The Paal-Knorr synthesis offers a straightforward and efficient route to construct this valuable motif. By utilizing this compound as the starting material, researchers can synthesize a variety of N-substituted 2,5-di(2-thienyl)pyrroles, which are of interest for the development of conducting polymers and novel therapeutic agents.

Reaction Mechanism and Workflow

The Paal-Knorr pyrrole synthesis proceeds through the nucleophilic attack of a primary amine on the carbonyl groups of the 1,4-dicarbonyl compound. The reaction is typically catalyzed by an acid, which protonates a carbonyl group, making it more susceptible to attack. The initial attack forms a hemiaminal intermediate. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, leads to a cyclic dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.

Caption: Paal-Knorr pyrrole synthesis reaction mechanism.

A general experimental workflow for the Paal-Knorr synthesis involves the reaction of the dione and the amine, followed by workup and purification of the resulting pyrrole.

Caption: General experimental workflow for the Paal-Knorr synthesis.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2,5-di(2-thienyl)pyrroles from this compound.

Table 1: Conventional Heating Methods

| Amine/Ammonia Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methylamine | Acetic Acid | Ethanol | Reflux | 2 | ~85 |

| n-Octylamine | Acetic Acid | Ethanol | Reflux | 2 | 84.5 |

| p-Phenylenediamine | Propionic Acid | Toluene | Reflux | 4 | High (not specified) |

| p-Toluidine | p-Toluenesulfonic acid | Toluene | Reflux | 4 | High (not specified) |

| p-Aminobenzoyl hydrazide | p-Toluenesulfonic acid | Toluene | Reflux | 5 | 85 |

Table 2: Microwave-Assisted Synthesis

| Amine | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Aniline | Acetic Acid | Ethanol | 120-150 | 2-10 | 65-89 (general) |

| Various Amines | Iodine | None (Solvent-free) | Not specified | <15 | High (general) |

| Various Amines | Ammonium Chloride | None (Solvent-free) | 50 | 5-8 | Excellent (general) |

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2,5-bis(2-thienyl)-1H-pyrrole (Conventional Heating)

Materials:

-

This compound

-

Methylamine (40% in water)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate Solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.

-

Add an excess of aqueous methylamine solution and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into a saturated sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

-

Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the residue by recrystallization from hexane to yield the pure product.

Protocol 2: Synthesis of 1-Octyl-2,5-bis(2-thienyl)-1H-pyrrole (Conventional Heating)

Materials:

-

This compound (1 g, 3.6 mmol)

-

n-Octylamine (0.51 g, 3.96 mmol)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate Solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Hexane

Procedure:

-

To a solution of this compound in ethanol, add n-octylamine and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and partially evaporate the solvent.

-

Treat the residue with a saturated sodium bicarbonate solution.

-

Extract the product with chloroform, wash the combined organic layers with water, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent.

-

Triturate the residue with hexane to afford the product as a viscous oil (yield: 1.12 g, 84.5%).